molecular formula C20H14ClN3O4 B15005066 N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide

Cat. No.: B15005066
M. Wt: 395.8 g/mol
InChI Key: FCRLTBBLDPNCDN-UHFFFAOYSA-N
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Description

N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclization: The intermediate product undergoes cyclization to form the chromeno-pyrimidine core structure.

    Acetylation: Finally, the acetamide group is introduced through acetylation using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Biology: The compound is used in cell viability assays and molecular docking studies to understand its interaction with biological targets.

    Pharmacology: Research focuses on its neuroprotective and anti-neuroinflammatory properties.

    Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways.

    Pathways Involved: It inhibits the endoplasmic reticulum stress response and apoptosis pathways, leading to reduced inflammation and cell death.

Comparison with Similar Compounds

Similar Compounds

    Triazole-Pyrimidine Hybrids: These compounds share a similar core structure and exhibit neuroprotective and anti-inflammatory properties.

    Indole Derivatives: Indole-based compounds also show a wide range of biological activities, including antiviral and anticancer effects.

Uniqueness

N-[9-chloro-2-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide is unique due to its specific substitution pattern and the combination of chloro and methoxy groups, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C20H14ClN3O4

Molecular Weight

395.8 g/mol

IUPAC Name

N-[9-chloro-2-(4-methoxyphenyl)-5-oxochromeno[4,3-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C20H14ClN3O4/c1-10(25)22-19-16-17(14-9-12(21)5-8-15(14)28-20(16)26)23-18(24-19)11-3-6-13(27-2)7-4-11/h3-9H,1-2H3,(H,22,23,24,25)

InChI Key

FCRLTBBLDPNCDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC2=C1C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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